![molecular formula C9H9NO B170002 7-methyl-1H-indol-4-ol CAS No. 19499-91-3](/img/structure/B170002.png)
7-methyl-1H-indol-4-ol
Overview
Description
7-Methyl-1H-indol-4-ol is a compound with the molecular formula C9H9NO. It has a molecular weight of 147.174 and a density of 1.3±0.1 g/cm3 . It is also known by other names such as 1H-Indol-4-ol, 7-methyl-, 7-methyl-4-hydroxy-indole, and 5-Methyl-1H-indol-4-ol .
Synthesis Analysis
The synthesis of indole derivatives, including 7-methyl-1H-indol-4-ol, has been a central theme in organic synthesis over the last century . Many methods frequently start from ortho-substituted anilines . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis
The molecular structure of 7-methyl-1H-indol-4-ol consists of a benzene ring fused with a five-membered nitrogen-containing pyrrole ring . The methyl group is attached to the seventh carbon atom in the indole ring, and the hydroxyl group is attached to the fourth carbon atom .Chemical Reactions Analysis
Indole derivatives, including 7-methyl-1H-indol-4-ol, exhibit wide-ranging biological activity . They are frequently used in the synthesis of various organic compounds . New methodologies for the construction of this heteroaromatic ring continue to be developed .Physical And Chemical Properties Analysis
7-Methyl-1H-indol-4-ol has a boiling point of 338.9±22.0 °C at 760 mmHg . The exact melting point is not available . The flash point is 158.7±22.3 °C . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C and an index of refraction of 1.704 .Scientific Research Applications
Synthesis Methodologies
Research into the synthesis of indole derivatives, including those structurally related to "7-methyl-1H-indol-4-ol", emphasizes innovative approaches to creating complex molecules. A study highlighted a domino reaction process for synthesizing 1,2-diaryl-1H-indol-4-ols, showcasing a method that avoids the use of metals or catalysts, potentially applicable to the synthesis of "7-methyl-1H-indol-4-ol" derivatives (Maity, Pathak, & Pramanik, 2013). This method could provide a green chemistry approach to synthesizing related compounds.
Antiproliferative and Anticancer Activity
Indole derivatives have been extensively studied for their antiproliferative and anticancer activities. A notable study synthesized new indole derivatives using a one-pot multicomponent reaction, which were then tested for their antiproliferative potency towards cancer cell lines. These compounds showed significant in-vitro antiproliferative activity, suggesting that "7-methyl-1H-indol-4-ol" derivatives could also possess potential anticancer properties (Fawzy et al., 2018).
Pharmacological Applications
The modification of indole structures has led to the development of novel pharmacological agents. One study focused on the synthesis and evaluation of indole derivatives as inhibitors of tubulin polymerization, highlighting the therapeutic potential of these compounds in cancer treatment. This research suggests the possibility of "7-methyl-1H-indol-4-ol" derivatives being explored for similar pharmacological applications (Ren et al., 2023).
Material Science and Dye Applications
Indole derivatives have also found applications in material science, particularly in the development of dyes and optoelectronic materials. A study on a new dye based on an indole derivative explored its electrochemical and optoelectronic performance, demonstrating the utility of indole-based compounds in photovoltaic devices. This suggests potential applications for "7-methyl-1H-indol-4-ol" derivatives in the development of new materials and dyes (Venkatesh, Upendranath, & Nayaka, 2021).
Safety and Hazards
The safety data sheet for 7-methyl-1H-indol-4-ol indicates that it is harmful if swallowed, in contact with skin, and if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Indoles, including 7-methyl-1H-indol-4-ol, are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They continue to attract attention from the international chemical community, and new methodologies for the construction of this ever relevant heteroaromatic ring continue to be developed . This suggests that there is still room for improvement in the field of indole synthesis and that these compounds may have promising future applications .
Mechanism of Action
Target of Action
7-Methyl-1H-indol-4-ol, like other indole derivatives, is known to interact with a variety of targets in the body. These targets are often proteins or enzymes that play crucial roles in various biological processes . .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the activity of the target protein or enzyme .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways. They are often involved in the metabolism of tryptophan, an essential amino acid
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Indole derivatives are known to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
7-methyl-1H-indol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-2-3-8(11)7-4-5-10-9(6)7/h2-5,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQRSZBYNBCARC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318947 | |
Record name | 7-Methyl-1H-indol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-1H-indol-4-ol | |
CAS RN |
19499-91-3 | |
Record name | 7-Methyl-1H-indol-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19499-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-1H-indol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.